REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH2:10])=[C:4]([NH2:9])[C:5]([Br:8])=[CH:6][CH:7]=1.[C:11]1([C:17]([C:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=O)=O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[C:4]2[C:3]=1[N:10]=[C:17]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[N:9]2 |f:2.3|
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Name
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|
Quantity
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5.3 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=CC1)Br)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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The precipitate was filtered off
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Type
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WASH
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Details
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washed with 100 ml of water
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Type
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CUSTOM
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Details
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recrystallized twice from dioxane
|
Type
|
CUSTOM
|
Details
|
Drying under reduced pressure at 50° C.
|
Type
|
CUSTOM
|
Details
|
gave the pure product in the form of colorless crystals, which
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C2N=C(C(=NC2=C(C=C1)Br)C1=CC=CC=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |